molecular formula C8H14O2 B3167670 4-(hydroxymethyl)cyclohexanecarboxaldehyde CAS No. 92385-32-5

4-(hydroxymethyl)cyclohexanecarboxaldehyde

Cat. No.: B3167670
CAS No.: 92385-32-5
M. Wt: 142.2 g/mol
InChI Key: ZMVNSYYBXALPII-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)cyclohexanecarboxaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . It is also known by its IUPAC name, 1-Formyl-4-hydroxymethylcyclohexane . This compound features a cyclohexane ring substituted with a hydroxymethyl group and a formyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hydroxymethyl)cyclohexanecarboxaldehyde can be synthesized through various methods. One common approach involves the hydroformylation of cyclohexene, followed by hydrogenation to yield the desired product . The hydroformylation reaction typically employs rhodium catalysts and operates under mild conditions, making it an efficient and scalable method.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of engineered enzymes. For example, a flavin adenine dinucleotide (FAD)-dependent alcohol oxidase can be employed to convert 1,4-cyclohexanedimethanol to 1,4-cyclohexanedicarboxaldehyde, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)cyclohexanecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(Carboxymethyl)cyclohexanecarboxylic acid.

    Reduction: 4-(Hydroxymethyl)cyclohexanemethanol.

    Substitution: 4-(Alkoxymethyl)cyclohexanecarboxaldehyde.

Scientific Research Applications

4-(Hydroxymethyl)cyclohexanecarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)cyclohexanecarboxaldehyde involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The hydroxymethyl group can be oxidized or reduced, leading to the formation of different functional groups that influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a formyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-(hydroxymethyl)cyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-7-1-2-8(6-10)4-3-7/h5,7-8,10H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVNSYYBXALPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(hydroxymethyl)cyclohexanecarboxaldehyde
Reactant of Route 2
4-(hydroxymethyl)cyclohexanecarboxaldehyde
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4-(hydroxymethyl)cyclohexanecarboxaldehyde
Reactant of Route 4
4-(hydroxymethyl)cyclohexanecarboxaldehyde
Reactant of Route 5
4-(hydroxymethyl)cyclohexanecarboxaldehyde
Reactant of Route 6
4-(hydroxymethyl)cyclohexanecarboxaldehyde

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